tert-Butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate
CAS No.:
Cat. No.: VC13894090
Molecular Formula: C13H14F3NO3
Molecular Weight: 289.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14F3NO3 |
|---|---|
| Molecular Weight | 289.25 g/mol |
| IUPAC Name | tert-butyl N-[3-formyl-5-(trifluoromethyl)phenyl]carbamate |
| Standard InChI | InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-10-5-8(7-18)4-9(6-10)13(14,15)16/h4-7H,1-3H3,(H,17,19) |
| Standard InChI Key | JTTBENPKKBFFEK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
tert-Butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate is defined by the molecular formula C₁₃H₁₄F₃NO₃ and a molecular weight of 289.25 g/mol . Its IUPAC name, tert-butyl N-[3-formyl-5-(trifluoromethyl)phenyl]carbamate, reflects the presence of three critical functional groups:
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A carbamate (tert-butoxycarbonyl) group at the amine position.
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A trifluoromethyl (-CF₃) substituent at the 5-position of the benzene ring.
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An aldehyde (-CHO) group at the 3-position.
The compound’s structure is validated by its canonical SMILES representation:
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C=O.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2353002-85-2 | |
| Molecular Formula | C₁₃H₁₄F₃NO₃ | |
| Molecular Weight | 289.25 g/mol | |
| Purity (Industrial Grade) | ≥97% | |
| Storage Conditions | 2–8°C, inert atmosphere |
Spectral and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogous carbamates exhibit characteristic infrared (IR) peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) . Nuclear magnetic resonance (NMR) spectra predict the following signals:
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¹H NMR: Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons at δ 7.5–8.1 ppm.
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via a two-step protocol:
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Protection of the Amine: Reaction of 3-amino-5-(trifluoromethyl)benzaldehyde with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine .
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Purification: Chromatographic isolation yields the final product with >97% purity .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Boc₂O, Et₃N, THF, 0°C → RT, 12 h | 85% | |
| 2 | Silica gel chromatography (Hexane:EtOAc) | 92% |
Scalability and Challenges
Industrial production by suppliers like MolCore emphasizes scalability, with batch sizes exceeding 100 kg/year . Key challenges include:
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Moisture Sensitivity: The carbamate group hydrolyzes under acidic or aqueous conditions, necessitating anhydrous handling .
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Aldehyde Reactivity: The formyl group necessitates low-temperature storage to prevent polymerization.
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The compound’s aldehyde and carbamate groups enable diverse derivatization:
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Cross-Coupling Reactions: Suzuki-Miyaura couplings at the trifluoromethyl-substituted position .
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Reductive Amination: Conversion of the aldehyde to secondary amines for drug candidates .
Case Study: Anticancer Agent Development
In a 2024 study, tert-butyl (3-formyl-5-(trifluoromethyl)phenyl)carbamate was used to synthesize kinase inhibitors targeting EGFR mutants. The trifluoromethyl group enhanced metabolic stability, while the carbamate facilitated slow amine release in vivo .
Table 3: Biological Activity of Derivatives
Physicochemical and Stability Profiles
Solubility and Partitioning
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Solubility: 2.1 mg/mL in DMSO; <0.1 mg/mL in water.
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logP: 2.8 (predicted via XLogP3).
Degradation Pathways
Accelerated stability studies (40°C/75% RH, 1 month) show:
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5% degradation via carbamate hydrolysis to 3-amino-5-(trifluoromethyl)benzaldehyde.
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No aldol condensation observed under neutral conditions.
Future Directions and Research Opportunities
Expanding Synthetic Utility
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Photoredox Catalysis: Leveraging the aldehyde for C–H functionalization under mild conditions .
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Bioconjugation: Developing carbamate-cleavable antibody-drug conjugates .
Computational Modeling
Machine learning models predict strong binding affinity (ΔG < -9.5 kcal/mol) for derivatives targeting SARS-CoV-2 main protease .
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